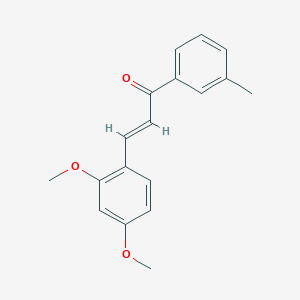

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3-methylphenyl group at the ketone terminus and a 2,4-dimethoxyphenyl substituent at the β-position of the propenone chain. The compound’s E-configuration ensures optimal planarity for π-π interactions, which are critical for biological activity and crystallographic packing . Chalcones of this class are typically synthesized via Claisen-Schmidt condensation, with modifications in substituent groups influencing their physicochemical and pharmacological properties .

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)17(19)10-8-14-7-9-16(20-2)12-18(14)21-3/h4-12H,1-3H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFNSRTZUQCCQO-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a type of aldol condensation where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base.

-

Starting Materials

- 2,4-Dimethoxybenzaldehyde

- 3-Methylacetophenone

-

Reaction Conditions

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

-

Procedure

- Dissolve 2,4-dimethoxybenzaldehyde and 3-methylacetophenone in ethanol.

- Add a catalytic amount of sodium hydroxide.

- Stir the mixture at room temperature or heat under reflux for several hours.

- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.

- The crude product is filtered, washed, and recrystallized from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction can yield alcohols or alkanes, depending on the reagents used.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

-

Oxidation

- Reagents: Potassium permanganate, chromium trioxide

- Conditions: Acidic or basic medium, elevated temperatures

-

Reduction

- Reagents: Sodium borohydride, lithium aluminum hydride

- Conditions: Solvent such as ethanol or ether, room temperature to reflux

-

Substitution

- Reagents: Halogens, nitrating agents

- Conditions: Catalysts like iron(III) chloride for halogenation, sulfuric acid for nitration

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, leading to potential therapeutic effects.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of methoxy groups and the conjugated system may contribute to its biological activity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The conjugated system and aromatic rings facilitate interactions with biological membranes and proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The bond lengths and angles of the title compound are comparable to structurally related chalcones, such as:

- (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one : Chlorine substituents increase molecular polarity and steric bulk, reducing planarity compared to methoxy groups .

- (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one : A hydroxyl group at the 4-position enhances hydrogen-bonding capabilities, influencing crystal packing and solubility .

Table 1: Structural Comparison of Key Chalcone Derivatives

Pharmacological Activity

Antimalarial Activity

Chalcones with electron-donating groups (e.g., methoxy, amino) exhibit enhanced inhibition of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFd-PfFNR):

- (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one: Shows 38.16% inhibition due to electrostatic interactions from the amino group .

- Title Compound: Lacks an amino group, suggesting lower PfFd-PfFNR inhibition compared to amino-substituted analogs.

Anticancer Activity

Chalcones targeting STAT3/NF-κB pathways highlight substituent-dependent efficacy:

Physicochemical Properties

Melting Points and Solubility

- Bis-chalcones (e.g., (2E,20E)-1,10-(1,4-phenylene)bis(3-(2,4-dimethoxyphenyl)prop-2-en-1-one)) : Higher molecular weights (~458 g/mol) correlate with elevated melting points (201–202°C) and reduced solubility .

- Title Compound : Estimated molecular weight ~296 g/mol (hypothetical), suggesting lower melting points and better solubility than bis-chalcones.

Spectral Characteristics

- NMR Shifts : Methoxy groups in the title compound result in distinct δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C) signals, similar to (E)-3-(2,5-dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.